molecular formula C20H17ClFN3O B2497697 (4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359177-64-2

(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2497697
CAS No.: 1359177-64-2
M. Wt: 369.82
InChI Key: TZWFCSLHSOLMEK-UHFFFAOYSA-N
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Description

(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17ClFN3O and its molecular weight is 369.82. The purity is usually 95%.
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Scientific Research Applications

CC Chemokine Receptor-4 Antagonists : The compound has been utilized in the synthesis of potent and orally bioavailable CCR4 antagonists, demonstrating strong inhibition of human/mouse chemotaxis and anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).

Anticonvulsant Agents : It has shown potential as a component in the synthesis of derivatives acting as sodium channel blockers and anticonvulsant agents, with specific compounds exhibiting significant efficacy in maximal electroshock tests (Malik & Khan, 2014).

Antimicrobial and Anticancer Agents : Novel derivatives of this compound have demonstrated notable antimicrobial and anticancer activities, with some compounds exhibiting higher activity than reference drugs (Hafez, El-Gazzar & Al-Hussain, 2016).

Tubulin Polymerization Inhibitors : Certain derivatives have shown potent cytotoxic activity against various human cancer cell lines, with remarkable antiproliferative activity and an ability to disrupt tubulin polymerization (Srikanth et al., 2016).

Precipitation-Resistant Solution Formulations : The compound has been explored in the development of suitable formulations for early toxicology and clinical studies, particularly focusing on improving in vivo blood levels and dose proportionality (Burton et al., 2012).

Antitumor Activity : Synthesized derivatives have shown distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Molecular Docking and Antimicrobial Activity : Molecular docking studies have been carried out to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).

Acetylcholinesterase Inhibitors : It has been used in the synthesis of arylisoxazole-phenylpiperazine derivatives, exhibiting potential as selective acetylcholinesterase inhibitors (Saeedi et al., 2019).

Chiral Intermediate Production : The compound has been involved in the production of key chiral intermediates for drugs like Betahistine (Ni, Zhou & Sun, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. This can include using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential uses. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its activity, reduce any side effects, and determine the most effective method of delivery .

Properties

IUPAC Name

[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-13-4-3-5-15(10-13)24-19-16-11-14(22)6-7-18(16)23-12-17(19)20(26)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWFCSLHSOLMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.